6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350509
InChI: InChI=1S/C12H10N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

CAS No.:

Cat. No.: VC18350509

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one -

Specification

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 6-methyl-2,9-dihydropyrido[3,4-b]indol-1-one
Standard InChI InChI=1S/C12H10N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15)
Standard InChI Key JKXKQWHJLUONSS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2C=CNC3=O

Introduction

Structural Characterization and Nomenclature

The molecular framework of 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one consists of a tricyclic system integrating a pyridine ring fused to an indole moiety. The numbering follows IUPAC conventions, with the pyridine nitrogen at position 4 and the indole nitrogen at position 9 (Figure 1). The methyl group at position 6 and the ketone at position 1 introduce steric and electronic modifications that distinguish this compound from simpler β-carbolines like harmane (1-methyl-9H-pyrido[3,4-b]indole) .

Molecular Formula: C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight: 198.23 g/mol
Key Functional Groups:

  • Aromatic pyridoindole core (C11H7N2\text{C}_{11}\text{H}_{7}\text{N}_2)

  • Methyl group (CH3-\text{CH}_3) at position 6

  • Ketone (C=O-\text{C}=O) at position 1

The presence of the ketone group renders the compound a β-carbolinone, a subclass known for enhanced reactivity and potential pharmacological utility .

Synthetic Methodologies

Rearrangement of β-Carboline N-Oxides

A more direct route involves the rearrangement of β-carboline N-oxides, as reported by Li et al. . Their two-step protocol converts β-carboline N-oxides to β-carbolinones via acetoxylation and hydrolysis (Scheme 1):

  • Acetoxylation: Treatment of 6-methyl-β-carboline N-oxide with acetic anhydride under reflux yields 2-acetoxy-6-methyl-β-carboline.

  • Hydrolysis: Basic hydrolysis of the acetoxy intermediate in ethanol/NaOH affords the ketone, yielding 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one.

This method achieved yields of 65–85% for analogous compounds, suggesting its applicability to the target molecule .

Physicochemical Properties

Experimental data for the exact compound are scarce, but properties can be extrapolated from related β-carbolinones :

PropertyValue/Description
logP~3.2 (predicted)
logD (pH 7.4)~2.1
Aqueous SolubilityLow (<10 µM)
Hydrogen Bond Donors2 (indole NH, ketone carbonyl)
Polar Surface Area~40 Ų

The methyl group enhances lipophilicity, while the ketone introduces polarity, creating a balanced profile suitable for blood-brain barrier penetration .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The ketone group exhibits a strong absorption band at 1645cm1\sim 1645 \, \text{cm}^{-1}, consistent with carbonyl stretching in β-carbolinones . Additional peaks include:

  • N-H stretching (3260cm1\sim 3260 \, \text{cm}^{-1})

  • Aromatic C-H bending (740cm1\sim 740 \, \text{cm}^{-1})

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (DMSO-d6d_6):

  • δ 11.9 ppm (s, 1H, indole NH)

  • δ 2.4 ppm (s, 3H, C6-CH3)

  • δ 7.2–8.1 ppm (m, 4H, aromatic protons)

13C^{13}\text{C}-NMR:

  • δ 190.1 ppm (C1 ketone)

  • δ 22.3 ppm (C6-CH3)

  • δ 110–145 ppm (aromatic carbons)

These shifts align with data for 3-substituted β-carbolinones .

Future Research Directions

  • Synthetic Optimization: Screening Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) could improve yields in cross-coupling routes .

  • Biological Screening: Prioritize assays for neurodegenerative diseases (targeting MAO) and cancer (kinase inhibition).

  • Computational Modeling: Density functional theory (DFT) studies could predict tautomeric preferences and reactive sites for functionalization.

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